molecular formula C20H32N6S2 B14896456 (6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)

(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)

Cat. No.: B14896456
M. Wt: 420.6 g/mol
InChI Key: MKMCELXUPXSAIW-KBPBESRZSA-N
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Description

(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) is a complex organic compound featuring a hydrazine bridge between two tetrahydrobenzo[d]thiazol-6-amine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) typically involves the following steps:

    Formation of the Tetrahydrobenzo[d]thiazol-6-amine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydrazine Bridge: The hydrazine bridge is introduced by reacting the tetrahydrobenzo[d]thiazol-6-amine moieties with hydrazine or its derivatives under controlled conditions to ensure the formation of the desired bis-compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydrobenzo[d]thiazol-6-amine moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.

Scientific Research Applications

(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) involves its interaction with molecular targets and pathways within biological systems. The hydrazine bridge and tetrahydrobenzo[d]thiazol-6-amine moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) is unique due to its specific structure, which combines the hydrazine bridge with the tetrahydrobenzo[d]thiazol-6-amine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H32N6S2

Molecular Weight

420.6 g/mol

IUPAC Name

(6S)-N-propyl-2-[2-[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]hydrazinyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

InChI

InChI=1S/C20H32N6S2/c1-3-9-21-13-5-7-15-17(11-13)27-19(23-15)25-26-20-24-16-8-6-14(22-10-4-2)12-18(16)28-20/h13-14,21-22H,3-12H2,1-2H3,(H,23,25)(H,24,26)/t13-,14-/m0/s1

InChI Key

MKMCELXUPXSAIW-KBPBESRZSA-N

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)NNC3=NC4=C(S3)C[C@H](CC4)NCCC

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)NNC3=NC4=C(S3)CC(CC4)NCCC

Origin of Product

United States

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